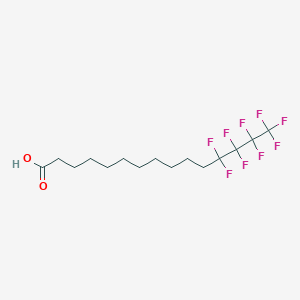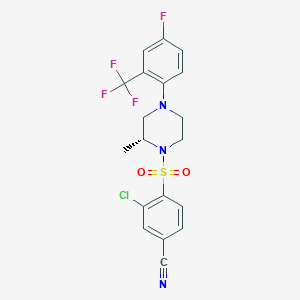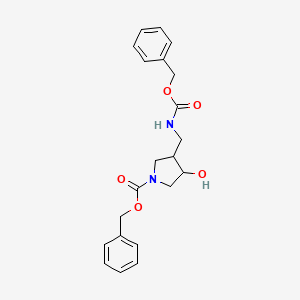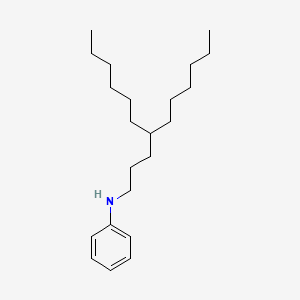
N-(4-hexyldecyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hexyldecyl)aniline: is an organic compound with the molecular formula C22H39N 4-hexadecylaniline and is characterized by a long alkyl chain attached to an aniline group. This compound is used in various applications due to its unique chemical properties, including its role as a surfactant and its use in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(4-hexyldecyl)aniline can be synthesized through the condensation reaction of aniline with halocetane under basic conditions. This method involves reacting aniline with hexadecahaloalkyl compounds . The reaction typically requires a base such as sodium hydroxide to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-hexyldecyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
N-(4-hexyldecyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mécanisme D'action
The mechanism of action of N-(4-hexyldecyl)aniline involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions. Its long alkyl chain provides hydrophobic interactions, making it effective as a surfactant. The aromatic ring allows for electrophilic substitution reactions, further diversifying its chemical reactivity .
Comparaison Avec Des Composés Similaires
- 4-hexadecylaniline
- 4-n-Hexadecylaniline
- Benzenamine, 4-hexadecyl-
Comparison: N-(4-hexyldecyl)aniline is unique due to its specific structure, which combines a long alkyl chain with an aniline group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile in various applications. Compared to other similar compounds, this compound offers a balance of reactivity and stability, making it suitable for use in both research and industrial settings .
Propriétés
Formule moléculaire |
C22H39N |
|---|---|
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
N-(4-hexyldecyl)aniline |
InChI |
InChI=1S/C22H39N/c1-3-5-7-10-15-21(16-11-8-6-4-2)17-14-20-23-22-18-12-9-13-19-22/h9,12-13,18-19,21,23H,3-8,10-11,14-17,20H2,1-2H3 |
Clé InChI |
ZZBQMSDIWQOAOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCC)CCCNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
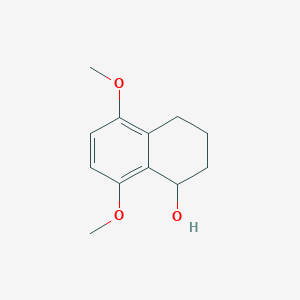
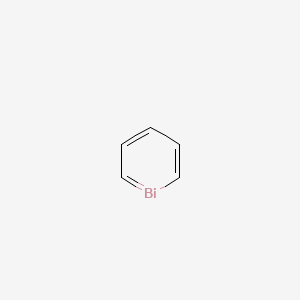
![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)
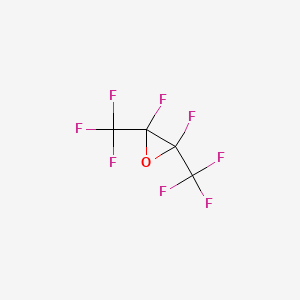
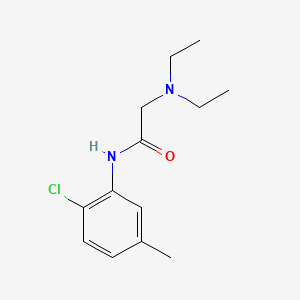
![Benzo[f]quinazoline](/img/structure/B14752245.png)
